molecular formula C20H24N2O4 B15076884 Acetamide, N,N'-[1,4-butanediylbis(oxy-4,1-phenylene)]bis- CAS No. 104209-31-6

Acetamide, N,N'-[1,4-butanediylbis(oxy-4,1-phenylene)]bis-

Cat. No.: B15076884
CAS No.: 104209-31-6
M. Wt: 356.4 g/mol
InChI Key: JYFHRGNXCXTTBR-UHFFFAOYSA-N
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Description

The compound Acetamide, N,N'-[1,4-butanediylbis(oxy-4,1-phenylene)]bis- is a bis-acetamide derivative featuring a flexible 1,4-butanediyl linker connecting two phenylene-oxy groups. This structure confers unique physicochemical properties, including moderate lipophilicity and conformational flexibility, which are critical for biological interactions.

Properties

CAS No.

104209-31-6

Molecular Formula

C20H24N2O4

Molecular Weight

356.4 g/mol

IUPAC Name

N-[4-[4-(4-acetamidophenoxy)butoxy]phenyl]acetamide

InChI

InChI=1S/C20H24N2O4/c1-15(23)21-17-5-9-19(10-6-17)25-13-3-4-14-26-20-11-7-18(8-12-20)22-16(2)24/h5-12H,3-4,13-14H2,1-2H3,(H,21,23)(H,22,24)

InChI Key

JYFHRGNXCXTTBR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCCCCOC2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N,N’-[1,4-butanediylbis(oxy-4,1-phenylene)]bis- typically involves a multi-step process. One common method includes the reaction of 1,4-butanediol with 4-nitrophenol to form 1,4-butanediylbis(oxy-4-nitrophenyl). This intermediate is then reduced to 1,4-butanediylbis(oxy-4-aminophenyl) using a reducing agent such as hydrogen in the presence of a palladium catalyst. Finally, the aminophenyl derivative is reacted with acetic anhydride to yield the desired acetamide compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N,N’-[1,4-butanediylbis(oxy-4,1-phenylene)]bis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetamide, N,N’-[1,4-butanediylbis(oxy-4,1-phenylene)]bis- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Acetamide, N,N’-[1,4-butanediylbis(oxy-4,1-phenylene)]bis- involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The pathways involved may include inhibition of protein-protein interactions or disruption of cellular signaling cascades .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Linker Type Substituents Molecular Weight (g/mol) Key Properties/Applications
Target: Butanediylbis(oxy-phenylene)bis-acetamide Likely C₂₂H₂₆N₂O₄ 1,4-Butanediyl Ether, acetamide ~398 PPI inhibition (NusB-NusE)
Ethylene-linked analog (CAS 37988-01-5) C₁₈H₂₀N₂O₄ 1,2-Ethanediyl Ether, acetamide 328.36 Higher solubility
Bis-pyrimidine acetamide (Compound 12) C₃₄H₂₄N₈O₆ 1,4-Phenylene Nitro, pyrimidine 648.61 Enzyme inhibition
Azodi-phenylene bis-acetamide C₁₆H₁₆N₄O₂ Azo (-N=N-) None 296.33 UV-stable applications
N,N′-Diacetyl-1,4-phenylenediamine C₁₀H₁₂N₂O₂ None (direct core) Acetyl 192.22 Polymer research

Research Findings and Implications

  • Linker Flexibility : Butanediyl linkers (vs. ethylene or methylene) balance flexibility and steric access, enhancing PPI inhibition .
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro, chloro) improve binding affinity but may reduce solubility .
  • Biological Activity : The target compound’s ether-oxygen atoms likely facilitate hydrogen bonding with bacterial PPIs, whereas triazole or azo groups in analogs prioritize metabolic stability .

Biological Activity

Acetamide, N,N'-[1,4-butanediylbis(oxy-4,1-phenylene)]bis- is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and specific case studies that highlight its activity against various biological targets.

Chemical Structure and Properties

The compound has the following molecular formula:

  • C : 21
  • H : 26
  • N : 2
  • O : 4

This complex structure consists of two acetamide groups linked by a butanediyl chain and phenylene units. The presence of these functional groups is crucial in determining its biological activity.

Acetamide derivatives have been studied for their interactions with key enzymes involved in neurodegenerative diseases. One significant target is butyrylcholinesterase (BChE), which plays a critical role in the hydrolysis of acetylcholine (ACh), particularly in Alzheimer's disease (AD). Inhibition of BChE can lead to increased levels of ACh, potentially alleviating symptoms associated with AD.

Inhibition Studies

Recent studies have shown that various substituted acetamide derivatives exhibit significant inhibition against BChE. For instance, a series of acetamide derivatives were synthesized and evaluated for their ability to inhibit BChE with varying degrees of success. Notably:

  • Compound 8c demonstrated an IC50 value of 3.94 ± 0.16 μM , indicating strong inhibitory activity.
  • Other compounds showed moderate activity with IC50 values ranging from 3.94 μM to 19.60 μM .

Study on BChE Inhibition

A pivotal study focused on the synthesis and biological evaluation of substituted acetamides as inhibitors of BChE. The results indicated that certain compounds could effectively inhibit BChE activity, providing insights into their potential therapeutic applications for AD:

CompoundIC50 Value (μM)Activity Level
8c3.94 ± 0.16Strong
8d19.60 ± 0.21Moderate

This highlights the structure-activity relationship (SAR) where modifications in the acetamide structure can lead to variations in inhibitory potency.

Antimicrobial Activity

Another aspect of the biological activity of Acetamide, N,N'-[1,4-butanediylbis(oxy-4,1-phenylene)]bis- involves its antimicrobial properties. In a study assessing its efficacy against Gram-positive and Gram-negative bacteria, this compound exhibited moderate inhibition against Bacillus subtilis and Escherichia coli , with IC50 values reported at 19.8 μM .

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